molecular formula C18H13ClN2O3S B1226331 5-{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

5-{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B1226331
M. Wt: 372.8 g/mol
InChI Key: WJNBKDZARWFFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MDG 548 is a synthetic organic compound that functions as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist . It was identified through virtual screening and validated by in vitro assays . The compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

MDG 548 is synthesized through a series of chemical reactions. The key synthetic route involves the formation of a 2-sulfanylidene-1,3-diazinane-4,6-dione core structure. The reaction conditions typically include the use of specific reagents and solvents to facilitate the formation of the desired compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

MDG 548 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions involving MDG 548 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to ensure the desired transformation of the compound .

Major Products Formed

The major products formed from the reactions of MDG 548 depend on the specific reagents and conditions used. These products are typically derivatives of the original compound, with modifications that enhance its biological activity and therapeutic potential .

Scientific Research Applications

MDG 548 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of the key applications include:

Comparison with Similar Compounds

MDG 548 is unique among PPARγ agonists due to its specific chemical structure and biological activity. Similar compounds include other PPARγ agonists, such as rosiglitazone and pioglitazone . MDG 548 has distinct properties that make it particularly effective in modulating the inflammatory phenotype of microglia and enhancing their phagocytic capacity . This sets it apart from other PPARγ agonists and highlights its potential for therapeutic applications.

List of Similar Compounds

  • Rosiglitazone
  • Pioglitazone
  • Troglitazone
  • Ciglitazone

These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities .

Properties

Molecular Formula

C18H13ClN2O3S

Molecular Weight

372.8 g/mol

IUPAC Name

5-[(3-chloro-4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C18H13ClN2O3S/c19-14-9-12(8-13-16(22)20-18(25)21-17(13)23)6-7-15(14)24-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,20,21,22,23,25)

InChI Key

WJNBKDZARWFFKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)Cl

Synonyms

5-(4-(benzyloxy)-3-chlorobenzylidene)dihydro-2-thioxopyrimidine-4,6(1H,5H)-dione
MDG 548

Origin of Product

United States

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